- Substituted quinoline compounds-simeprevir derivatives as NS3/4A inhibitors and their preparation, pharmaceutical compositions and use in the treatment of hepatitis C virus infection, World Intellectual Property Organization, , ,
Cas no 923289-21-8 (7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol)

923289-21-8 structure
상품 이름:7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol
CAS 번호:923289-21-8
MF:C17H18N2O2S
메가와트:314.402022838593
MDL:MFCD11042287
CID:69518
PubChem ID:53393377
7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol 화학적 및 물리적 성질
이름 및 식별자
-
- 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol
- 4-Quinolinol, 7-methoxy-8-methyl-2-[4-(1-methylethyl)-2-thiazolyl]-
- 7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)-1H-quinolin-4-one
- 2-(4-isopropylthiazol-2-yl)-4-hydroxy-7-methoxy-8-methyl-quinoline
- 2-(4-Isopropyl-thiazol-2-yl)-7-methoxy-8-methyl-quinolin-4-ol
- 2-isopropylthiazolyl-7-methoxy-8-methylquinolin-4-ol
- 4-hydroxy-2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinoline
- 4-hydroxy-2-(4-isopropylthiazole-2-yl)-7-methoxy-8-methylquinoline
- 8-methyl-2-[4-(1-methylethyl)-1,3-thiazol-2-yl]-7-(methyloxy)-4-quinolinol
- FD7118
- 4-Quinolinol,7-methoxy-8-methyl-2-[4-(1-methylethyl)-2-thiazolyl]-
- C17H18N2O2S
- PubChem19246
- LPPRPUJPNUY
- 7-Methoxy-8-methyl-2-[4-(1-methylethyl)-2-thiazolyl]-4-quinolinol (ACI)
- DTXSID10693886
- A1-01691
- SY060355
- SCHEMBL313693
- 7-Methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4(1H)-one
- 4-Hydroxy-2-(4-isopropyl-2-thiazolyl)-7-methoxy-8-methylquinoline
- BCP13817
- LPPRPUJPNUYIKH-UHFFFAOYSA-N
- 2-(4-ISOPROPYL-1,3-THIAZOL-2-YL)-7-METHOXY-8-METHYL-1H-QUINOLIN-4-ONE
- AC-25669
- MFCD11042287
- 923289-21-8
- AKOS015904550
- CS-13196
- 2-(4-isopropyl-1,3-thiazol-2-yl)-7-methoxy-8-methyl-4(1H)-quinolinone
- CS-B0014
- 7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol
-
- MDL: MFCD11042287
- 인치: 1S/C17H18N2O2S/c1-9(2)13-8-22-17(19-13)12-7-14(20)11-5-6-15(21-4)10(3)16(11)18-12/h5-9H,1-4H3,(H,18,20)
- InChIKey: LPPRPUJPNUYIKH-UHFFFAOYSA-N
- 미소: OC1C2C=CC(=C(C=2N=C(C2SC=C(C(C)C)N=2)C=1)C)OC
계산된 속성
- 정밀분자량: 314.108899g/mol
- 표면전하: 0
- XLogP3: 3.8
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 5
- 회전 가능한 화학 키 수량: 3
- 동위원소 질량: 314.108899g/mol
- 단일 동위원소 질량: 314.108899g/mol
- 수소 결합 토폴로지 분자 극성 표면적: 79.5Ų
- 중원자 수량: 22
- 복잡도: 466
- 동위원소 원자 수량: 0
- 원자 구조의 중심 수량을 확정하다.: 0
- 정의되지 않은 원자 구성 센터 수: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 총 키 단위 수량: 1
- 표면전하: 0
- 상호 변형 이기종 수량: 3
실험적 성질
- 밀도: 1.240
- 비등점: 518°C at 760 mmHg
- PSA: 83.48000
- LogP: 4.50430
7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol 보안 정보
- 신호어:Warning
- 피해 선언: H302-H315-H319-H335
- 경고성 성명: P261-P305+P351+P338
- 저장 조건:Sealed in dry,2-8°C
7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol 세관 데이터
- 세관 번호:2934100090
- 세관 데이터:
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2934100090개요:
2934100090. 구조상 비조화 티아졸 고리를 함유한 화합물 (수소화 여부와 상관없이).부가가치세: 17.0%.?? ???:9.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%
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요약:
2934100090 구조에 미조화 티아졸 고리(수소화 여부와 상관없이)가 함유된 기타 화합물 부가가치세: 17.0% 환급률: 9.0% 감독관리 조건: 없음??? ??:6.5% General tariff:20.0%
7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-B0014-1g |
4-Quinolinol, 7-methoxy-8-methyl-2-[4-(1-methylethyl)-2-thiazolyl]- |
923289-21-8 | 99.06% | 1g |
$990.0 | 2022-04-26 | |
eNovation Chemicals LLC | K09689-50g |
2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol |
923289-21-8 | 98% | 50g |
$6400 | 2024-05-25 | |
Alichem | A189008017-100mg |
2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol |
923289-21-8 | 95% | 100mg |
$310.96 | 2023-08-31 | |
Chemenu | CM144749-250mg |
2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol |
923289-21-8 | 95% | 250mg |
$*** | 2023-05-29 | |
eNovation Chemicals LLC | D915883-1g |
4-Hydroxy-2-(4-isopropyl-2-thiazolyl)-7-methoxy-8-methylquinoline |
923289-21-8 | 95% | 1g |
$1435 | 2023-09-03 | |
1PlusChem | 1P00686F-1g |
4-Quinolinol, 7-methoxy-8-methyl-2-[4-(1-methylethyl)-2-thiazolyl]- |
923289-21-8 | 98% | 1g |
$1054.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058208-100mg |
2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol |
923289-21-8 | 98% | 100mg |
¥3759.00 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSU733-100mg |
7-methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4-ol |
923289-21-8 | 95% | 100mg |
¥3060.0 | 2024-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSU733-250mg |
7-methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4-ol |
923289-21-8 | 95% | 250mg |
¥5105.0 | 2024-04-15 | |
abcr | AB601061-250mg |
2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol; . |
923289-21-8 | 250mg |
€667.50 | 2024-07-24 |
7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 6 h, reflux
참조
합성 방법 2
반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 100 °C
참조
- Synthesis of 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methyl-4-quinolinol; a quinoline building block for simeprevir synthesisSynthesis, 2014, 46(7), 899-908,
합성 방법 3
반응 조건
1.1 Reagents: Sodium tert-butoxide Solvents: tert-Butanol ; rt; 4 h, 90 °C
참조
- Preparation of macrocyclic peptides, especially proline-containing peptides, as inhibitors of hepatitis C virus replication, United States, , ,
합성 방법 4
반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; rt → reflux; overnight, reflux; reflux → 40 °C
1.2 Reagents: Ammonium chloride ; 1 h, 40 °C
1.2 Reagents: Ammonium chloride ; 1 h, 40 °C
참조
- Process for preparation of HCV inhibitor, China, , ,
합성 방법 5
반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 16 h, 70 °C; 70 °C → 0 °C
1.2 Reagents: Acetic acid , Methanol ; 0 °C
1.2 Reagents: Acetic acid , Methanol ; 0 °C
참조
- Preparation of macrocyclic serine protease inhibitors for use in the treatment of HCV infections, World Intellectual Property Organization, , ,
합성 방법 6
반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 16 h, 70 °C; 70 °C → 0 °C
1.2 Reagents: Acetic acid , Methanol
1.2 Reagents: Acetic acid , Methanol
참조
- Preparation of macrocyclic compounds as serine protease inhibitors for the treatment of HCV infections, World Intellectual Property Organization, , ,
합성 방법 7
반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 8 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
참조
- Preparation of macrocyclic compounds as hepatitis C inhibitors and uses thereof in medicine, World Intellectual Property Organization, , ,
합성 방법 8
반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 16 h, 70 °C; 70 °C → 0 °C
1.2 Reagents: Acetic acid Solvents: Methanol ; 0 °C
1.2 Reagents: Acetic acid Solvents: Methanol ; 0 °C
참조
- Preparation of macrocyclic serine protease inhibitors for the treatment of viral infection, particularly HCV, World Intellectual Property Organization, , ,
합성 방법 9
반응 조건
1.1 Reagents: Pyridine , Phosphorus oxychloride ; -20 °C → 0 °C
1.2 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 80 °C
1.2 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 80 °C
참조
- Discovery of novel potent and selective dipeptide hepatitis C virus NS3/4A serine protease inhibitorsBioorganic & Medicinal Chemistry Letters, 2008, 18(18), 5095-5100,
합성 방법 10
반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 4 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
참조
- Synthesis of 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-olZhongguo Yiyao Gongye Zazhi, 2015, 46(10), 1069-1072,
합성 방법 11
반응 조건
1.1 Reagents: Sodium tert-butoxide Solvents: tert-Butanol ; rt; 4 h, 90 °C
참조
- Preparation of macrocyclic peptides, especially proline-containing peptides, as inhibitors of hepatitis C virus replication for treating hepatitis C infection and liver fibrosis, World Intellectual Property Organization, , ,
합성 방법 12
반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 18 h, rt → reflux
참조
- Preparation of macrocyclic peptides for the treatment of viral infection, World Intellectual Property Organization, , ,
합성 방법 13
반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 16 h, 70 °C; 70 °C → 0 °C
1.2 Reagents: Acetic acid , Methanol ; 0 °C
1.2 Reagents: Acetic acid , Methanol ; 0 °C
참조
- Macrocyclic compounds as serine protease inhibitors and their preparation and use in the treatment of HCV infection, World Intellectual Property Organization, , ,
합성 방법 14
반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 16 h, rt → 70 °C; 70 °C → 0 °C
1.2 Reagents: Acetic acid Solvents: Methanol
1.2 Reagents: Acetic acid Solvents: Methanol
참조
- Preparation of macrocyclic peptide serine protease inhibitors, World Intellectual Property Organization, , ,
합성 방법 15
반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 18 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; rt
참조
- Discovery of novel urea-based hepatitis C protease inhibitors with high potency against protease-inhibitor-resistant mutantsJournal of Medicinal Chemistry, 2012, 55(7), 3021-3026,
합성 방법 16
반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; overnight, 100 °C
참조
- HCV inhibiting macrocyclic phosphonates and amidophosphates, World Intellectual Property Organization, , ,
합성 방법 17
반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; overnight, 100 °C; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7
참조
- Polymorphic forms of a macrocyclic peptide inhibitor of HCV, World Intellectual Property Organization, , ,
합성 방법 18
반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; rt → reflux; 4 h, reflux
참조
- Preparation method of TMC-435 important intermediate, China, , ,
합성 방법 19
반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; overnight, 100 °C; 100 °C → rt
참조
- Preparation of macrocyclic inhibitors of hepatitis C virus, World Intellectual Property Organization, , ,
7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol Raw materials
- 4-(propan-2-yl)-1,3-thiazole-2-carboxylic acid
- 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone
- N-(6-Acetyl-3-methoxy-2-methylphenyl)-4-isopropylthiazole-2-carboxamide
7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol Preparation Products
7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol 관련 문헌
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
923289-21-8 (7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol) 관련 제품
- 145739-56-6(2-Pyridinecarboxylicacid, 6-[2-(3,4-diethoxyphenyl)-4-thiazolyl]-)
- 154037-50-0(4-Thiazolemethanol,2-(2-hydroxyphenyl)-)
- 115311-41-6(2-Pyridin-2-yl-1,3-thiazole-4-carboxylate)
- 101001-71-2(Thiazole,4,5-bis(4-methoxyphenyl)-2-(1H-pyrrol-2-yl)-)
- 23353-14-2(2-(4-Methoxyphenyl)-1,3-thiazol-4-ylacetic acid)
- 187793-07-3(4-Thiazolemethanol,2-(2-methoxyphenyl)-)
- 174006-71-4(2-(4-Methoxy-phenyl)-thiazole-4-carbaldehyde)
- 265126-59-8(Ethanone,1-[2-[4-(trifluoromethoxy)phenyl]-4-thiazolyl]-)
- 368869-97-0(2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-4-carboxylic Acid)
- 923289-21-8(7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol)
추천 공급업체
Amadis Chemical Company Limited
(CAS:923289-21-8)7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol

순결:99%/99%/99%
재다:100mg/250mg/1g
가격 ($):210.0/356.0/960.0